methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611769
InChI: InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3
SMILES: COC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC13611769

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
IUPAC Name methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3
Standard InChI Key SBIWPRUCVWNMMV-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Canonical SMILES COC(=O)C1=CNC(=C1)C2=CC=CC=C2F

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring substituted at positions 3 and 5 (Figure 1). The 2-fluorophenyl group introduces electron-withdrawing effects, while the methyl ester at position 3 enhances solubility in organic solvents. The compound’s planar structure facilitates π-π stacking interactions, critical for binding to biological targets.

Key Structural Features:

  • Pyrrole core: Enables aromaticity and participation in cycloaddition reactions.

  • 2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity.

  • Methyl ester group: Serves as a protecting group for carboxylic acid intermediates .

Physicochemical Properties

The compound’s physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate

PropertyValueSource
Molecular FormulaC₁₂H₁₀FNO₂
Molecular Weight219.21 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in THF, DMSO, acetone
StabilityStable under inert conditions

Synthesis Methodologies

One-Pot Reduction-Esterification Approach

The patent CN113845459A describes a scalable synthesis route for related pyrrole derivatives, which can be adapted for methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process involves two sequential hydrogenation steps using palladium-carbon (Pd/C) and Raney nickel catalysts (Figure 2).

Key Steps:

  • First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation in tetrahydrofuran (THF) with Pd/C and glacial acetic acid at 45–50°C. This step reduces the nitrile groups to amines.

  • Second Reduction: The intermediate is further hydrogenated with Raney nickel to form the pyrrole ring.

  • Esterification: The resulting aldehyde is esterified with methanol under acidic conditions to yield the methyl ester .

Table 2: Optimized Reaction Conditions from CN113845459A

ParameterValueYieldPurity
Catalyst (Pd/C)3–5 wt% of substrate87.4%99.5%
Temperature (Step 1)45–50°C
Reaction Time (Step 1)8–9 hours
Solvent (THF:H₂O)1:5 v/v

This method avoids isolating intermediates, reducing waste generation and cost .

Alternative Pathways

A multi-step synthesis reported by VulcanChem involves:

Applications in Pharmaceutical Chemistry

Role in Vonoprazan Fumarate Synthesis

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in synthesizing vonoprazan fumarate, a P-CAB used to treat acid-related disorders (Figure 3). The methyl ester group is hydrolyzed to a carboxylic acid, which subsequently reacts with pyridine-3-sulfonamide to form the final drug .

Advantages Over Traditional PPIs:

  • Rapid onset: Inhibits gastric acid secretion within 1 hour.

  • Long-lasting effect: Sustained suppression over 24 hours .

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

The one-pot method reduces production costs by 30% compared to traditional routes, primarily through:

  • Lower catalyst loading: 3–5% Pd/C vs. 10% in older methods.

  • Reduced solvent waste: THF recovery rates exceed 90%.

Environmental Impact

The process generates 40% less organic waste than multi-step syntheses, aligning with green chemistry principles .

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